molecular formula C15H15N7O2 B2722231 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone CAS No. 1795304-01-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone

Cat. No.: B2722231
CAS No.: 1795304-01-6
M. Wt: 325.332
InChI Key: RNKAJYGRCVTZSB-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with piperazine and furan derivatives. Common reaction conditions include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of automated reactors and advanced purification techniques like chromatography or crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential applications include acting as an enzyme inhibitor, receptor antagonist, or antimicrobial agent. Research into its pharmacokinetics and pharmacodynamics is essential to understand its therapeutic potential.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone include other triazole-pyrimidine derivatives, piperazine-containing molecules, and furan-based compounds. Examples include:

  • (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone
  • (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzofuran-3-yl)methanone

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

furan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(12-1-6-24-8-12)21-4-2-20(3-5-21)13-7-14(18-10-17-13)22-11-16-9-19-22/h1,6-11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKAJYGRCVTZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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